2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3,4-dimethylbenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-based molecules. Examples are:
Quinoxaline: A core structure found in many biologically active compounds.
Piperidine: A common scaffold in medicinal chemistry with various pharmacological activities.
Uniqueness
What sets 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline apart is its unique combination of the quinoxaline core and the sulfonylated piperidine ring. This structural arrangement imparts specific chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXXPGDXVQTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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